molecular formula C19H14N4O B8543578 N-phenyl-6-pyridin-3-ylimidazo[1,2-a]pyridine-2-carboxamide

N-phenyl-6-pyridin-3-ylimidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B8543578
M. Wt: 314.3 g/mol
InChI Key: PYCSVMQALUGDEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-6-pyridin-3-ylimidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry.

Mechanism of Action

The mechanism of action of N-phenyl-6-pyridin-3-ylimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Properties

Molecular Formula

C19H14N4O

Molecular Weight

314.3 g/mol

IUPAC Name

N-phenyl-6-pyridin-3-ylimidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C19H14N4O/c24-19(21-16-6-2-1-3-7-16)17-13-23-12-15(8-9-18(23)22-17)14-5-4-10-20-11-14/h1-13H,(H,21,24)

InChI Key

PYCSVMQALUGDEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN3C=C(C=CC3=N2)C4=CN=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

150 mg of 6-bromo-N-phenylimidazo[1,2-a]pyridine-2-carboxamide (Intermediate 1), 0.237 g of pyridine-3-boronic acid, 45 mg of tetrakis(triphenylphosphine)palladium, 2 mL of aqueous 2M sodium carbonate solution, 4 mL of acetonitrile and 4 mL of toluene are placed in a microwave tube. The mixture is heated for 20 minutes in a microwave machine set at 150° C., and then cooled and filtered, the insoluble matter being washed with a mixture of methanol and dichloromethane. The combined filtrates are concentrated to dryness under reduced pressure. The residue is concreted with aqueous methanol to give 73 mg of N-phenyl-6-(pyrid-3-yl)imidazo[1,2-a]pyridine-2-carboxamide in the form of an off-white solid.
Quantity
150 mg
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reactant
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0 (± 1) mol
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reactant
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0.237 g
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reactant
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0 (± 1) mol
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reactant
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4 mL
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reactant
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45 mg
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catalyst
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4 mL
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solvent
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